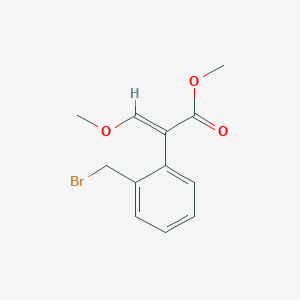

(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate

Vue d'ensemble

Description

“(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate” is a chemical compound with the CAS Number: 117428-49-6 . Its molecular weight is 285.14 and its IUPAC name is methyl (2E)-2-[2-(bromomethyl)phenyl]-3-methoxy-2-propenoate . It is stored in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13BrO3/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-13/h3-6,8H,7H2,1-2H3/b11-8+ . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid and is stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

- Application : (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate can serve as a building block for boronic acid-based sensors. These sensors detect specific analytes, such as glucose, through reversible binding with cis-diols. The resulting changes in fluorescence or other properties enable sensitive detection in biological samples or environmental monitoring .

- Application : Although (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate is marginally stable in water, its boron moiety could be harnessed for targeted drug delivery. Researchers investigate its potential as a boron-carrier for neutron capture therapy, a cancer treatment method that exploits boron’s ability to capture thermal neutrons and release destructive particles within tumor cells .

- Application : Chemists use it to synthesize more complex molecules, such as pharmaceutical intermediates or functional materials. Its bromine substituent allows for further derivatization, making it valuable in organic synthesis .

- Application : Researchers incorporate (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate into polymers. These polymers can be designed for controlled drug release, surface modification, or other material science applications .

- Application : It helps separate and analyze glycated molecules (e.g., glycoproteins) based on their charge and size. Researchers explore its potential in glycomics and proteomics .

- Application : Scientists use it for protein labeling, manipulation, and cell tracking. By attaching boronic acid derivatives to proteins, they gain insights into cellular processes and protein-protein interactions .

Boronic Acid-Based Sensing Systems

Drug Delivery and Therapeutics

Organic Synthesis and Building Blocks

Material Science and Polymer Chemistry

Electrophoresis and Glycated Molecules

Biochemical Tools and Protein Labeling

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302-H315-H318-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do so .

Propriétés

IUPAC Name |

methyl (E)-2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-13/h3-6,8H,7H2,1-2H3/b11-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUDGDSNHPKOLL-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1CBr)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\C1=CC=CC=C1CBr)/C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate](/img/structure/B3176768.png)